N-benzoyl-N'-(2,3-dimethyl-6-quinoxalinyl)thiourea
Description
N-Benzoyl-N'-(2,3-dimethyl-6-quinoxalinyl)thiourea is a thiourea derivative characterized by a benzoyl group attached to one nitrogen atom and a 2,3-dimethylquinoxaline moiety on the other. The dimethyl substituents at the 2- and 3-positions of the quinoxaline ring likely increase lipophilicity, which may improve membrane permeability and bioavailability compared to simpler aryl groups .
Properties
IUPAC Name |
N-[(2,3-dimethylquinoxalin-6-yl)carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4OS/c1-11-12(2)20-16-10-14(8-9-15(16)19-11)21-18(24)22-17(23)13-6-4-3-5-7-13/h3-10H,1-2H3,(H2,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUNXPEMUCJPZEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)NC(=S)NC(=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901182438 | |
| Record name | N-[[(2,3-Dimethyl-6-quinoxalinyl)amino]thioxomethyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901182438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478064-81-2 | |
| Record name | N-[[(2,3-Dimethyl-6-quinoxalinyl)amino]thioxomethyl]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478064-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[[(2,3-Dimethyl-6-quinoxalinyl)amino]thioxomethyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901182438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzoyl-N’-(2,3-dimethyl-6-quinoxalinyl)thiourea typically involves the reaction of 2,3-dimethylquinoxaline with benzoyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or chloroform, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: N-benzoyl-N’-(2,3-dimethyl-6-quinoxalinyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea moiety can be replaced by other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Amines, alcohols; reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: N-substituted thioureas.
Scientific Research Applications
N-benzoyl-N’-(2,3-dimethyl-6-quinoxalinyl)thiourea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antibacterial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including its use as a lead compound in the development of new pharmaceuticals.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-benzoyl-N’-(2,3-dimethyl-6-quinoxalinyl)thiourea involves its interaction with specific molecular targets and pathways. The quinoxaline moiety is known to interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, resulting in antibacterial activity. Additionally, its interaction with cellular receptors can modulate signaling pathways, leading to anticancer effects .
Comparison with Similar Compounds
Structural and Conformational Differences
- N-Benzoyl-N'-Phenylthiourea (BFTU) Derivatives: BFTU derivatives feature a phenyl group instead of quinoxaline. The quinoxaline moiety in the target compound provides a larger π-conjugated system, which may enhance binding to hydrophobic pockets in enzymes like EGFR through stronger π-π stacking. Additionally, the dimethyl groups on quinoxaline could reduce rotational freedom, stabilizing the bioactive conformation .
- N-Benzoyl-N'-(2-Pyridyl)Thiourea: The pyridyl group is a monocyclic heteroaromatic ring, less bulky than quinoxaline. Computational studies show that methyl-substituted pyridyl thioureas adopt a trans-cis conformation stabilized by intramolecular hydrogen bonding (HB), which is critical for activity . The quinoxaline derivative may exhibit similar conformational preferences, but its rigid bicyclic structure could enforce a planar arrangement, optimizing interactions with flat binding sites (e.g., ATP pockets in kinases) .
- Pyrazolecarbonyl Thioureas: Derivatives like N-benzoyl-N'-[3-(4-bromophenyl)-1H-pyrazol-5-yl]-thiourea demonstrate potent antitumor activity (logCI50 < −4 in NCI 60 cancer lines). The pyrazole ring’s smaller size and Br substituent’s electronegativity contrast with quinoxaline’s bulk and dimethyl groups, suggesting divergent binding modes. Pyrazole derivatives may target cyclin-dependent kinases, while quinoxaline-based compounds could inhibit EGFR or intercalate DNA .
Biological Activity
N-benzoyl-N'-(2,3-dimethyl-6-quinoxalinyl)thiourea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, antifungal, and anticancer properties, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound features a thiourea moiety linked to a quinoxaline derivative. The structural formula can be represented as follows:
This compound's unique structure contributes to its biological activities by interacting with various molecular targets.
Antibacterial Activity
Research has demonstrated that this compound exhibits notable antibacterial properties. It has been evaluated against several bacterial strains, with findings indicating significant inhibition of bacterial growth.
Table 1: Antibacterial Activity (MIC values)
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
| Pseudomonas aeruginosa | 20 |
The compound's mechanism of action involves the inhibition of bacterial cell wall synthesis, which is crucial for bacterial survival and proliferation.
Antifungal Activity
In addition to antibacterial effects, the compound has shown antifungal activity against various fungal pathogens. Its efficacy is highlighted in the following table.
Table 2: Antifungal Activity (MIC values)
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 15 |
| Aspergillus niger | 30 |
The antifungal mechanism is believed to involve disruption of fungal cell membrane integrity, leading to cell death .
Anticancer Properties
This compound has also been investigated for its anticancer potential. Studies indicate that it can inhibit the proliferation of cancer cells through various pathways.
Table 3: Anticancer Activity (IC50 values)
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 8.0 |
| HeLa (Cervical Cancer) | 10.5 |
| A549 (Lung Cancer) | 12.0 |
The compound's anticancer activity is attributed to its ability to induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth .
Case Studies and Research Findings
Several studies have focused on the biological activities of this compound:
- Antimicrobial Evaluation : A study evaluated the antimicrobial properties of various derivatives of thiourea, including this compound. The results showed significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi .
- Mechanistic Studies : Research indicated that the quinoxaline moiety interacts with specific enzymes such as DNA gyrase and dihydrofolate reductase, contributing to its antibacterial and anticancer effects. The IC50 values for these interactions were found to be 31.64 μM and 2.67 μM respectively .
- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor sizes compared to control groups, suggesting its potential as a therapeutic agent in cancer treatment .
Q & A
Q. What are the established synthetic methodologies for preparing N-benzoyl-N'-(2,3-dimethyl-6-quinoxalinyl)thiourea?
The synthesis typically involves the reaction of 2,3-dimethyl-6-aminoquinoxaline with benzoylisothiocyanate. A general procedure includes dissolving equimolar amounts of the amine precursor in 1,4-dioxane, followed by dropwise addition of benzoylisothiocyanate (prepared by reacting benzoyl chloride with ammonium isothiocyanate). The mixture is stirred at room temperature overnight, and the product is isolated via filtration after precipitation in ice/water . Optimization may require adjusting solvent polarity or temperature to improve yield and purity.
Q. How is the structural characterization of this thiourea derivative validated in crystallographic studies?
X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is standard for determining bond lengths, angles, and molecular conformation . Infrared (IR) spectroscopy confirms functional groups, such as ν(C=S) at ~1190 cm⁻¹ and ν(N–H) at ~3179 cm⁻¹, while NMR spectroscopy resolves aromatic protons and substituent effects . For crystallographic validation, ORTEP-3 can visualize thermal ellipsoids and molecular packing .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d,p)) optimize molecular geometry and calculate quantum chemical parameters like HOMO-LUMO gaps, electrophilicity index, and dipole moments. These correlate with antifungal or anticancer activity by predicting electron-donating/accepting capabilities and reactive sites . Molecular docking studies further assess binding affinities to target proteins (e.g., enzymes in microbial or cancer pathways).
Q. How should researchers address contradictions in reported biological activities of thiourea derivatives?
Discrepancies in bioactivity data (e.g., antimicrobial vs. anticancer efficacy) may arise from assay conditions (e.g., pH, cell lines) or structural variations. Methodological solutions include:
Q. What experimental design considerations are critical for studying thiourea derivatives in metal recovery applications?
For gold leaching studies, parameters include:
- Optimizing thiourea concentration (0.1–0.5 M) and pH (<3) to enhance Au dissolution kinetics.
- Adding oxidizing agents (e.g., Fe³⁺) to prevent thiourea degradation.
- Monitoring reagent recyclability via electrochemical methods to assess sustainability .
Q. What challenges arise in purifying this compound, and how are they mitigated?
Challenges include low solubility in polar solvents and contamination by byproducts (e.g., unreacted amines). Solutions involve:
- Gradient column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures).
- Recrystallization from ethanol or DMF/water mixtures.
- Purity validation via HPLC with UV detection at λ ≈ 254 nm .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
